molecular formula C17H17N5O5S B11055998 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B11055998
M. Wt: 403.4 g/mol
InChI Key: APFYLHXSULZRDX-UHFFFAOYSA-N
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Description

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazine ring fused with a sulfonyl group and a tetrazole moiety, making it a versatile candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonyl chloride with 3,4-dihydro-2H-1,4-benzoxazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also reduce the risk of human error and enhance the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the tetrazole ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The tetrazole moiety can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine stands out due to its combination of a benzoxazine ring, sulfonyl group, and tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N5O5S

Molecular Weight

403.4 g/mol

IUPAC Name

4-[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C17H17N5O5S/c1-25-15-10-17(16(26-2)9-13(15)21-11-18-19-20-21)28(23,24)22-7-8-27-14-6-4-3-5-12(14)22/h3-6,9-11H,7-8H2,1-2H3

InChI Key

APFYLHXSULZRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCOC4=CC=CC=C43

Origin of Product

United States

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